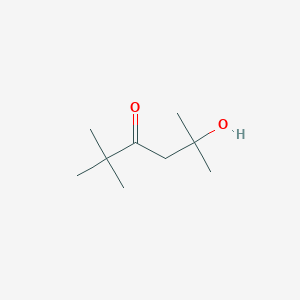![molecular formula C7H7Cl3 B14705172 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene CAS No. 15403-88-0](/img/structure/B14705172.png)
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is a chlorinated derivative of norbornene, a bicyclic hydrocarbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of norbornene derivatives. One common method is the reaction of endo,endo-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene with chlorine gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
化学反応の分析
Types of Reactions
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Less chlorinated norbornene derivatives.
Substitution: Methoxy-substituted norbornene derivatives.
科学的研究の応用
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers through ring-opening metathesis polymerization.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The compound’s strained bicyclic structure makes it highly reactive, allowing it to undergo ring-opening reactions and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.
類似化合物との比較
Similar Compounds
Uniqueness
5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the resulting reactivity. Compared to other norbornene derivatives, this compound exhibits distinct chemical behavior, making it valuable for specific synthetic applications and research purposes.
特性
CAS番号 |
15403-88-0 |
|---|---|
分子式 |
C7H7Cl3 |
分子量 |
197.5 g/mol |
IUPAC名 |
5,5,6-trichlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H7Cl3/c8-6-4-1-2-5(3-4)7(6,9)10/h1-2,4-6H,3H2 |
InChIキー |
IOYHPUSEPWJJIJ-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(C2Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



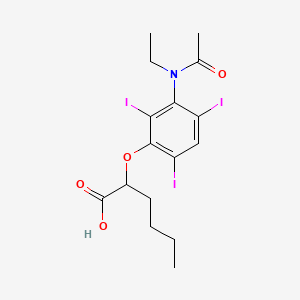

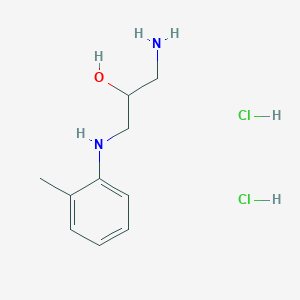
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
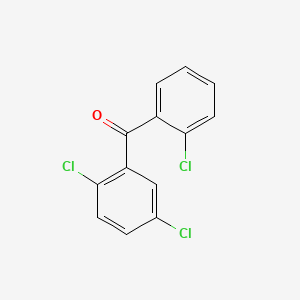
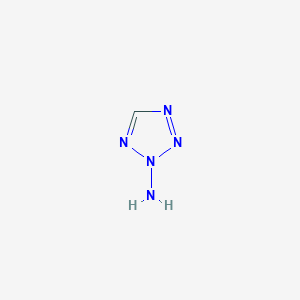
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
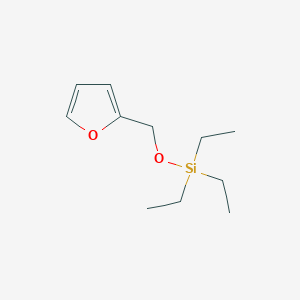
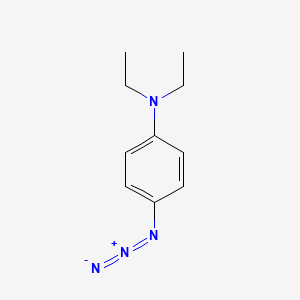
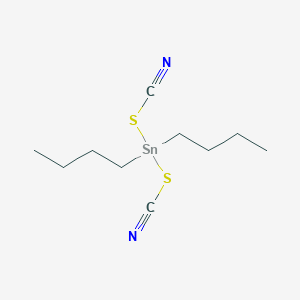
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
